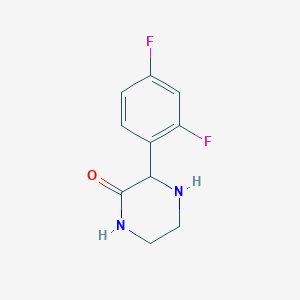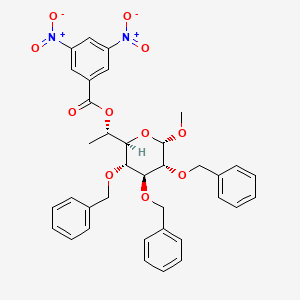![molecular formula C32H42O7Si B15295441 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B15295441.png)
4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B is a synthetic intermediate compound used in the synthesis of Cannflavin B, a prenylated flavone isolated from the cannabinoid-free ethanolic extract of Cannabis sativa L. This compound is characterized by its complex molecular structure, which includes a dimethylsilyl group and a methyl-butenyl side chain.
Métodos De Preparación
The reaction conditions typically involve the use of tert-butyl dimethylsilyl chloride (TBDMS-Cl) as a silylating agent in the presence of a base such as imidazole or pyridine . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The dimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl), leading to the formation of hydroxyl derivatives.
Aplicaciones Científicas De Investigación
4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of Cannflavin B, which has potential anti-inflammatory and antioxidant properties.
Biology: The compound is studied for its role in modulating biological pathways related to inflammation and oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating inflammatory diseases and conditions associated with oxidative stress.
Industry: The compound is used in the development of new pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B involves its interaction with molecular targets and pathways related to inflammation and oxidative stress. The compound is believed to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in the inflammatory response. Additionally, it may scavenge free radicals and reduce oxidative damage to cells .
Comparación Con Compuestos Similares
4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B can be compared with other similar compounds, such as:
Phenol, 2,6-bis(1,1-dimethylethyl): This compound has a similar tert-butyl group but lacks the dimethylsilyl and methyl-butenyl side chains.
Benzene, 2-(1,1-dimethylethyl)-1-[(1,1-dimethylethyl)dimethylsilyl]oxy-4-methyl: This compound shares the dimethylsilyl group but has a different aromatic structure.
4-((tert-Butyldimethylsilyloxy)methyl)aniline: This compound has a similar dimethylsilyl group but includes an aniline moiety instead of the flavone structure.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C32H42O7Si |
|---|---|
Peso molecular |
566.8 g/mol |
Nombre IUPAC |
[4-[7-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-8-(3-methylbut-2-enyl)-4-oxochromen-2-yl]-2-methoxyphenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C32H42O7Si/c1-19(2)12-14-21-26(39-40(10,11)32(6,7)8)18-23(34)28-22(33)17-25(37-29(21)28)20-13-15-24(27(16-20)36-9)38-30(35)31(3,4)5/h12-13,15-18,34H,14H2,1-11H3 |
Clave InChI |
IVPSHCUMSGEBFF-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C=C(C2=C1OC(=CC2=O)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate](/img/structure/B15295368.png)



![tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate](/img/structure/B15295391.png)
![2-(((Benzyloxy)carbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B15295401.png)







